2,3-Epoxypropyl propionate
CAS No.: 37111-25-4
Cat. No.: VC14368418
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37111-25-4 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | oxiran-2-ylmethyl propanoate |
| Standard InChI | InChI=1S/C6H10O3/c1-2-6(7)9-4-5-3-8-5/h5H,2-4H2,1H3 |
| Standard InChI Key | QNAJAJLBHMMOJB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)OCC1CO1 |
Introduction
Chemical Identity and Structural Characteristics
2,3-Epoxypropyl propionate, systematically named oxiran-2-ylmethyl propanoate, is an organooxygen compound with a molecular weight of 130.14 g/mol. Its IUPAC name reflects the presence of an epoxy ring (oxirane) and a propionate ester group. The canonical SMILES notation CCC(=O)OCC1CO1 delineates its structure: a three-membered epoxy ring attached to a methyl propionate moiety. This configuration confers reactivity at the epoxy site while maintaining ester functionality for further chemical modifications.
The compound’s three-dimensional conformation enhances steric accessibility, facilitating nucleophilic attacks on the strained epoxy ring. This reactivity underpins its utility in crosslinking reactions, particularly in epoxy resin systems.
The compound’s low water solubility and moderate hydrophobicity (log Kow ≈1.0) suggest limited environmental mobility, though its epoxy group may enhance reactivity in aqueous systems .
Industrial Applications
Reactive Diluent in Epoxy Resins
2,3-Epoxypropyl propionate is primarily employed as a reactive diluent to reduce the viscosity of epoxy resin formulations without compromising mechanical properties. Unlike non-reactive diluents, it participates in crosslinking reactions, forming covalent bonds with resin matrices. This property is critical in applications requiring precise flow control, such as:
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Coatings: Enhances penetration into porous substrates while minimizing solvent content.
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Adhesives: Improves wetting and reduces curing-induced shrinkage.
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Composite Materials: Facilitates fiber impregnation in carbon-fiber-reinforced polymers.
Polymer Chemistry
The epoxy group undergoes ring-opening reactions with nucleophiles like amines, carboxylic acids, and alcohols, enabling the synthesis of:
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Thermosetting Polymers: Networks with high thermal stability and chemical resistance.
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Functionalized Copolymers: Tailored materials for drug delivery or ion-exchange membranes.
Environmental Impact and Regulation
Ecotoxicity
Epoxy compounds like 2,3-Epoxypropyl propionate may exhibit environmental persistence due to slow biodegradation in anaerobic conditions . Hydrolysis half-lives in aqueous environments are pH-dependent, ranging from days to weeks .
Research Trends and Future Directions
Sustainable Polymer Development
Recent studies explore its use in bio-based epoxy systems derived from renewable resources (e.g., plant oils), reducing reliance on petrochemicals.
Advanced Material Engineering
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Self-Healing Polymers: Epoxy-functionalized monomers enable autonomic repair mechanisms via reversible bonding.
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Nanocomposites: Integration with graphene oxide or cellulose nanocrystals enhances mechanical and barrier properties.
Circular Economy Initiatives
Efforts to improve recyclability of epoxy products include designing cleavable linkages using 2,3-Epoxypropyl propionate derivatives.
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